4-Bromo-3-(2,2-dimethylpropoxy)aniline
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Overview
Description
4-Bromo-3-(2,2-dimethylpropoxy)aniline is an organic compound with the molecular formula C11H16BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a 2,2-dimethylpropoxy group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2,2-dimethylpropoxy)aniline typically involves the following steps:
Bromination of Aniline: The starting material, aniline, is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or copper (Cu) to yield 4-bromoaniline.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2,2-dimethylpropoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-3-(2,2-dimethylpropoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2,2-dimethylpropoxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Lacks the 2,2-dimethylpropoxy group, making it less sterically hindered and more reactive in certain reactions.
3-(2,2-Dimethylpropoxy)aniline:
Uniqueness
4-Bromo-3-(2,2-dimethylpropoxy)aniline is unique due to the presence of both the bromine atom and the 2,2-dimethylpropoxy group, which confer distinct steric and electronic properties, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C11H16BrNO |
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Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-bromo-3-(2,2-dimethylpropoxy)aniline |
InChI |
InChI=1S/C11H16BrNO/c1-11(2,3)7-14-10-6-8(13)4-5-9(10)12/h4-6H,7,13H2,1-3H3 |
InChI Key |
UJISHMFBYJNWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
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